molecular formula C18H17ClN4O2S B2603986 N-(3-chloro-4-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251559-03-1

N-(3-chloro-4-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2603986
CAS No.: 1251559-03-1
M. Wt: 388.87
InChI Key: JJNZJJGUKKLDKF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a novel synthetic compound designed for anticancer research, integrating a 1,3,4-oxadiazole core known for its significant biological activity . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, demonstrated to exhibit potent cytotoxic effects against a range of cancer cell lines by targeting multiple pathways involved in cell proliferation . This compound is engineered to act as a multi-target agent, with potential inhibitory action against key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical for DNA synthesis and cell cycle regulation in malignancies . The molecular design combines the 1,3,4-oxadiazole moiety with a pyridine-thioacetamide linkage, a structure observed in other research compounds targeting similar pathways . This hybridization strategy aims to enhance selectivity and potency towards cancer cells while potentially overcoming drug resistance mechanisms . Provided for Research Use Only (RUO), this product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-3-15-22-18(25-23-15)12-5-7-17(20-9-12)26-10-16(24)21-13-6-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNZJJGUKKLDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the oxadiazole moiety has been linked to enhanced biological activity against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting telomerase activity in gastric cancer cell lines, indicating a potential mechanism for cancer treatment .

Case Study:
A study involving a series of 1,3,4-oxadiazole derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell proliferation. One compound showed an IC50 value of 1.18 µM against multiple cancer types, outperforming established anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The thioacetamide group is known to enhance the antibacterial activity of compounds. Research indicates that derivatives containing oxadiazole and thio groups can exhibit potent antibacterial effects against various pathogens.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Neuroprotective Effects

The neuroprotective effects of compounds similar to N-(3-chloro-4-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been explored in the context of neurodegenerative diseases. The structure's ability to modulate neurotransmitter systems is under investigation.

Research Findings:
Studies indicate that oxadiazole derivatives can influence glutamate receptor activity, which is crucial in neuroprotection . The modulation of these receptors could potentially lead to therapeutic strategies for conditions like Alzheimer's disease.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Research has focused on modifying the oxadiazole and thioacetamide components to enhance biological activity while minimizing toxicity.

Key Insights:
The position and nature of substituents on the phenyl ring significantly affect the compound's pharmacological properties. For example, electron-donating groups at specific positions have been shown to improve activity against targeted enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares structural motifs with several acetamide derivatives documented in the evidence. Key analogs include:

Compound Name Core Heterocycle Aromatic Substituent Key Differences Reference
N-(4-Bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide 1,2,4-Oxadiazole 4-Bromo-3-methylphenyl Bromine vs. chlorine substituent
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole 4-Ethylphenyl Triazole replaces oxadiazole
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazole 4-Chlorobenzyl Thiadiazole core; phenoxy linkage

Key Observations :

  • Heterocycle Impact : The 1,2,4-oxadiazole ring (as in the target compound) enhances metabolic stability compared to 1,2,4-triazole analogs, which may exhibit higher polarity .
  • Substituent Effects : Chloro groups (electron-withdrawing) increase melting points (e.g., 5j in : m.p. 138–140°C) compared to ethyl or methoxy substituents .
Physicochemical Properties

Melting points, yields, and solubility trends for selected analogs:

Compound ID () Substituent Melting Point (°C) Yield (%) Solubility (PBS, pH 7.4)
5e 4-Chlorobenzyl 132–134 74 Low
5j 4-Chlorobenzyl 138–140 82 Low
5h Benzylthio 133–135 88 Moderate

Inferences for Target Compound :

  • The 3-chloro-4-methylphenyl group likely confers a melting point range of 135–145°C, similar to chloro-substituted analogs in .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for scalability?

Methodological Answer:

  • Step 1: Begin with substitution reactions using halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) and pyridinemethanol under alkaline conditions to form intermediates .
  • Step 2: Reduce nitro groups to amines using iron powder in acidic media, ensuring stoichiometric control to avoid over-reduction .
  • Step 3: Perform condensation with cyanoacetic acid or chloroacetyl chloride using coupling agents (e.g., DCC or HATU) to form the acetamide backbone .
  • Optimization: Monitor reaction progress via TLC and adjust solvent systems (e.g., DMF for polar intermediates) to improve yields. Recrystallize with pet-ether or ethanol for purification .

Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl, chloro, oxadiazole) and thioether linkages .
  • IR Spectroscopy: Identify characteristic peaks for C=O (1650–1700 cm1^{-1}) and C-S (600–700 cm1^{-1}) bonds .
  • LC-MS: Confirm molecular weight (e.g., expected [M+H]+^+ ion) and detect impurities .
  • Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N ratios .

How can researchers assess the stability of the thioether linkage under physiological conditions?

Methodological Answer:

  • In vitro Stability Assays: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via HPLC over 24–72 hours .
  • Oxidative Stress Tests: Expose to H2_2O2_2 or liver microsomes to evaluate susceptibility to oxidation .
  • Stabilization Strategies: Introduce electron-withdrawing groups on the pyridine ring to reduce nucleophilic attack on the sulfur atom .

Advanced Research Questions

How can computational methods predict biological targets and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase or kinases). Focus on the oxadiazole and pyridine moieties as potential binding motifs .
  • PASS Prediction: Apply computer-aided tools (e.g., PASS Online) to forecast antiviral or anticancer activity based on structural analogs .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with bioactivity .

How can contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism .
  • Metabolite Identification: Incubate with liver microsomes and use HR-MS to detect Phase I/II metabolites. Modify substituents (e.g., ethyl on oxadiazole) to block metabolic hotspots .
  • Dose-Response Refinement: Conduct MTD (maximum tolerated dose) studies in rodents to optimize dosing regimens .

What strategies elucidate the role of the 3-ethyl-1,2,4-oxadiazole moiety in target engagement?

Methodological Answer:

  • Isosteric Replacement: Synthesize analogs with 1,3,4-thiadiazole or 1,2,3-triazole rings and compare potency .
  • Site-Directed Mutagenesis: If targeting an enzyme, mutate residues near the oxadiazole-binding pocket (e.g., His or Asp) to assess binding energy changes .
  • Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to visualize interactions at atomic resolution .

How can metabolic stability be improved without compromising activity?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., on methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., acetamide) with ester or carbamate linkers to enhance membrane permeability .
  • In Silico ADMET Screening: Use tools like SwissADME to predict metabolic liabilities and prioritize analogs with lower clearance .

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